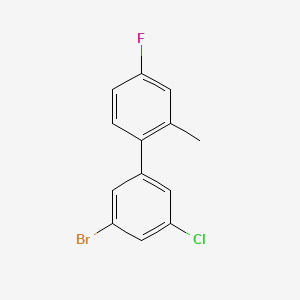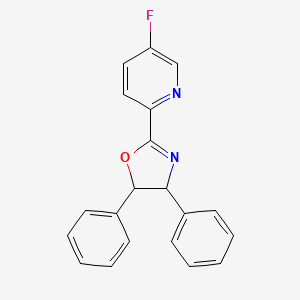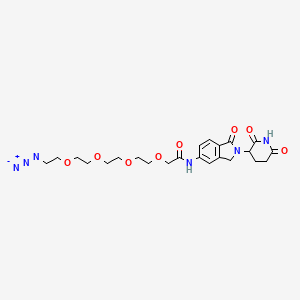
Lenalidomide-5'--acetamido-O-PEG3-C2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-5’–acetamido-O-PEG3-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The addition of the PEG linker and azide group enhances its solubility and allows for click chemistry applications, making it a versatile tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’–acetamido-O-PEG3-C2-azide typically involves several steps:
Lenalidomide Derivatization: Lenalidomide is first modified to introduce a reactive functional group, such as an amine or hydroxyl group.
PEGylation: The modified lenalidomide is then conjugated with a PEG linker, which is often achieved through a nucleophilic substitution reaction.
Azide Introduction:
Industrial Production Methods
Industrial production of Lenalidomide-5’–acetamido-O-PEG3-C2-azide follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-5’–acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide and PEG linker sites.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions are typically conjugates of Lenalidomide-5’–acetamido-O-PEG3-C2-azide with other bioactive molecules, enhancing its utility in targeted drug delivery and protein degradation applications .
Applications De Recherche Scientifique
Lenalidomide-5’–acetamido-O-PEG3-C2-azide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein function and regulation.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugates
Mécanisme D'action
The mechanism of action of Lenalidomide-5’–acetamido-O-PEG3-C2-azide involves its role as a ligand in PROTACs. It binds to the E3 ubiquitin ligase complex, specifically targeting proteins for ubiquitination and subsequent proteasomal degradation. This process selectively degrades disease-related proteins, thereby exerting its therapeutic effects. The PEG linker and azide group facilitate its conjugation with other molecules, enhancing its versatility and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-PEG3-C2-azide: Similar structure but with thalidomide instead of lenalidomide.
Pomalidomide-PEG3-C2-azide: Another analog with pomalidomide, offering different pharmacological properties
Uniqueness
Lenalidomide-5’–acetamido-O-PEG3-C2-azide is unique due to its combination of lenalidomide’s potent immunomodulatory effects with the versatility of the PEG linker and azide group. This makes it particularly valuable in the development of PROTACs and other targeted therapies, offering a balance of efficacy, solubility, and chemical reactivity .
Propriétés
Formule moléculaire |
C23H30N6O8 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C23H30N6O8/c24-28-25-5-6-34-7-8-35-9-10-36-11-12-37-15-21(31)26-17-1-2-18-16(13-17)14-29(23(18)33)19-3-4-20(30)27-22(19)32/h1-2,13,19H,3-12,14-15H2,(H,26,31)(H,27,30,32) |
Clé InChI |
KMVBZJBBFOIHML-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

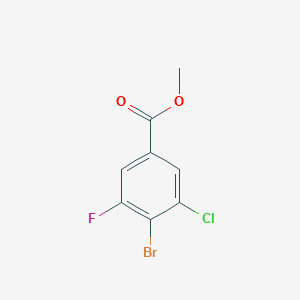

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
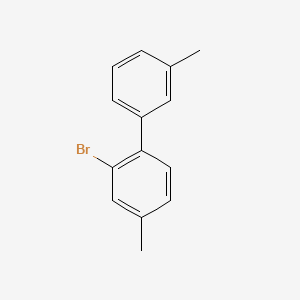

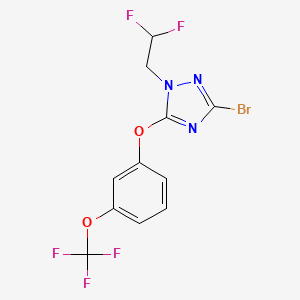
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

